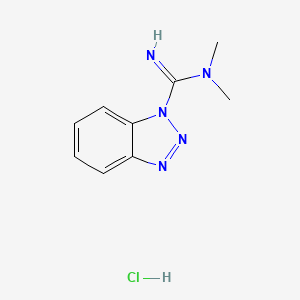
Ketoprofen-13CD3 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketoprofen-13CD3 Methyl Ester is a labeled derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug. This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C16H13D3O3, and it has a molecular weight of 272.32.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ketoprofen-13CD3 Methyl Ester involves the esterification of Ketoprofen with deuterated methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated methanol ensures the incorporation of deuterium atoms into the ester, which is crucial for its application in research.
Analyse Chemischer Reaktionen
Types of Reactions: Ketoprofen-13CD3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ketoprofen-13CD3 Methyl Ester is widely used in scientific research due to its labeled nature. Some of its applications include:
Proteomics Research: Used as an internal standard in mass spectrometry for the quantification of Ketoprofen.
Pharmacokinetic Studies: Helps in studying the metabolism and distribution of Ketoprofen in biological systems.
Drug Development: Assists in the development of new nonsteroidal anti-inflammatory drugs by providing insights into the pharmacokinetics and pharmacodynamics of Ketoprofen.
Wirkmechanismus
The mechanism of action of Ketoprofen-13CD3 Methyl Ester is similar to that of Ketoprofen. It inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. By inhibiting cyclooxygenase, this compound reduces inflammation, pain, and fever. The labeled nature of the compound allows for detailed studies of its interaction with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Ketoprofen: The parent compound, used as a nonsteroidal anti-inflammatory drug.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar anti-inflammatory properties.
Naproxen: A nonsteroidal anti-inflammatory drug used for pain relief and inflammation.
Uniqueness: Ketoprofen-13CD3 Methyl Ester is unique due to its labeled nature, which makes it invaluable in research applications. The incorporation of deuterium atoms allows for precise tracking and quantification in various analytical techniques, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1190007-27-2 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
272.323 |
IUPAC-Name |
methyl 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1+1D3 |
InChI-Schlüssel |
BIOCOYIPJQMGTN-KQORAOOSSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Synonyme |
3-Benzoyl-α-methyl-13CD3-benzeneacetic Acid Methyl Ester_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)




![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)


